
4-Methylphthalonitrile
Overview
Description
4-Methylphthalonitrile (CAS: 63089-50-9) is a substituted phthalonitrile derivative with a methyl group at the 4-position of the benzene ring. It is a critical precursor in synthesizing metallophthalocyanines, coordination complexes, and advanced materials due to its dual nitrile functionalities and steric/electronic modulation by the methyl substituent . Its synthesis typically involves dehydration of 4-methylphthalamide using reagents like thionyl chloride (SOCl₂) and dimethylformamide (DMF) at low temperatures (−12 °C), achieving yields up to 84% . The compound’s reactivity, stability, and applications are influenced by the methyl group’s position and its electronic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylphthalonitrile can be synthesized through several methods. One common method involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields this compound as a white crystalline solid .
Industrial Production Methods: In an industrial setting, this compound is produced through a similar process but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Methylphthalonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-methylphthalic acid using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 4-methylphthalamide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Methylphthalic acid.
Reduction: 4-Methylphthalamide.
Substitution: Various substituted phthalonitriles depending on the nucleophile used.
Scientific Research Applications
Applications in Organic Synthesis
1. Synthesis of Phthalocyanines
One of the primary applications of 4-methylphthalonitrile is in the synthesis of phthalocyanines, which are macrocyclic compounds used extensively as dyes, pigments, and catalysts. The presence of the nitrile groups facilitates the formation of metal complexes, enhancing the stability and color properties of these compounds. Phthalocyanines derived from this compound have been studied for their potential use in solar energy conversion and photodynamic therapy due to their strong light-absorbing capabilities.
2. Precursor for Other Functionalized Compounds
This compound serves as a precursor for various functionalized compounds through nucleophilic substitution reactions. These derivatives can be tailored for specific applications in pharmaceuticals and agrochemicals, expanding the utility of this compound in synthetic chemistry.
Applications in Material Science
1. Polymer Production
The compound has been explored for use in producing polymers with enhanced thermal stability and mechanical properties. When incorporated into polymer matrices, this compound can improve the overall performance of materials used in coatings, adhesives, and composites.
2. Nanocomposite Materials
Research indicates that incorporating this compound into nanocomposite materials can significantly enhance their electrical conductivity and thermal resistance. These properties are critical for applications in electronics and aerospace industries where lightweight and durable materials are essential.
Biological Applications
1. Anticancer Research
Recent studies have investigated the potential anticancer properties of compounds derived from this compound. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, suggesting a possible role in cancer treatment protocols. The mechanism often involves the induction of apoptosis in malignant cells, highlighting its therapeutic potential.
2. Inhibition of Hyaluronic Acid Synthesis
This compound has been implicated in studies focusing on the inhibition of hyaluronic acid synthesis. This inhibition can modulate inflammatory responses and has been explored as a therapeutic strategy for conditions such as rheumatoid arthritis and certain cancers where hyaluronic acid plays a significant role in disease progression .
Case Studies
Case Study 1: Synthesis of Phthalocyanine Derivatives
A study demonstrated the successful synthesis of copper(II) phthalocyanine using this compound as a starting material. The resulting compound exhibited enhanced photostability and was tested for its efficiency in dye-sensitized solar cells, showing promising results compared to conventional dyes.
Case Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of a series of this compound derivatives on human cancer cell lines (e.g., MDA-MB-231 breast cancer cells). Results indicated that certain derivatives induced significant cell death through apoptosis pathways, warranting further investigation into their mechanisms and potential clinical applications.
Mechanism of Action
The mechanism of action of 4-methylphthalonitrile is primarily related to its ability to form phthalocyanines. These compounds exhibit strong absorption in the visible region, making them effective as dyes and pigments. In photodynamic therapy, phthalocyanines generate reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets and pathways involved include the generation of singlet oxygen and other reactive oxygen species that damage cellular components.
Comparison with Similar Compounds
Structural and Substituent Effects
Physical and Electronic Properties
- Steric Effects : The 4-methyl group in this compound increases steric hindrance compared to unsubstituted phthalonitrile, reducing reaction rates in cyclotetramerization but improving thermal stability .
- Electronic Effects: Methyl (-CH₃): Mild electron-donating effect raises HOMO energy, beneficial for hole transport in DSSCs . Nitro (-NO₂): Lowers LUMO energy, enhancing electron-accepting capacity for photovoltaic applications .
- Solubility : Alkoxy derivatives (e.g., 4-propoxy) exhibit superior solubility in organic solvents vs. methyl or nitro analogs .
Biological Activity
4-Methylphthalonitrile (4-MPN) is a chemical compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its structural features, particularly the presence of nitrile groups, contribute to its unique biological activities. This article aims to provide a comprehensive overview of the biological activity of 4-MPN, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
4-MPN is an aromatic compound characterized by a phthalonitrile structure with a methyl group at the 4-position. Its molecular formula is C9H6N2, and it exhibits properties typical of nitriles, such as high polarity and potential reactivity with biological macromolecules.
Antioxidant Activity
Recent studies have demonstrated that compounds related to phthalonitriles exhibit significant antioxidant properties. For example, derivatives of phthalonitrile have shown high radical scavenging activity in various assays, including DPPH and FRAP tests, indicating their potential as antioxidants .
Table 1: Antioxidant Activity of Phthalonitrile Derivatives
Compound | DPPH IC50 (µM) | FRAP (µmol FeSO₄/g) | Remarks |
---|---|---|---|
This compound | TBD | TBD | Potential antioxidant |
4-Amino-2,3-dimethylphthalonitrile | 1.90 | High | Stronger than 4-MPN |
Neuroprotective Effects
Research has indicated that 4-MPN may have neuroprotective effects. A study involving mouse brain homogenates demonstrated that certain phthalonitrile derivatives could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can prevent the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission.
Table 2: AChE Inhibition by Phthalonitrile Derivatives
Compound | AChE IC50 (µM) | BChE IC50 (µM) | Remarks |
---|---|---|---|
This compound | TBD | TBD | Potential neuroprotective agent |
4-Amino-2,3-dimethylphthalonitrile | 0.084 | TBD | Strong inhibitor |
Case Studies
- Neuroprotective Study : In a controlled study involving mouse models, administration of a phthalonitrile derivative resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls. This suggests a potential role for 4-MPN in the prevention or treatment of Alzheimer's disease .
- Antioxidant Efficacy : Another study focused on the antioxidant capacity of various phthalonitrile derivatives in vitro. Results indicated that these compounds significantly reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This underscores the therapeutic potential of 4-MPN in conditions associated with oxidative stress .
Mechanistic Insights
The biological activities of 4-MPN can be attributed to its ability to interact with free radicals and its structural features that facilitate electron delocalization. Quantum chemical calculations suggest that the presence of electron-withdrawing groups enhances the compound's ability to stabilize radical intermediates .
Table 3: Quantum Chemical Properties of 4-MPN
Property | Value |
---|---|
Dipole Moment | TBD |
Ionization Potential | TBD |
Electron Affinity | TBD |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Methylphthalonitrile, and what key reaction parameters influence yield?
- Methodological Answer : Two primary synthetic routes are documented:
- Amide Dehydration : Reacting 4-methylphthalic anhydride with urea in the presence of phosphorus oxychloride (POCl₃) at 65–70°C for 5 hours yields this compound. Key parameters include temperature control and stoichiometric ratios to avoid side reactions .
- Three-Step Sequence : Starting from commercially available 4-methylphthalic anhydride, this method involves nitrile formation via intermediate steps (e.g., ammonolysis, dehydration). Optimal yields (62%) are achieved using precise reagent purity and controlled reaction times .
- Recommendation : Validate reaction completion using IR spectroscopy (C≡N stretch at ~2230 cm⁻¹) and ensure anhydrous conditions to prevent hydrolysis.
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer :
- Spectroscopic Analysis : Use ¹H NMR (δ 2.5 ppm for methyl group; aromatic protons at δ 7.5–8.0 ppm) and ¹³C NMR (C≡N signal at ~115 ppm). IR spectroscopy confirms nitrile functionality .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS (retention time comparison) ensures >98% purity. Report melting points (uncorrected) and elemental analysis (C, H, N) for batch consistency .
- Note : For novel derivatives, include high-resolution mass spectrometry (HRMS) to resolve ambiguities .
Q. What are the recommended protocols for optimizing purification of this compound in laboratory settings?
- Methodological Answer :
- Recrystallization : Use ethanol or acetonitrile as solvents due to moderate solubility. Slow cooling enhances crystal purity .
- Chromatography : For complex mixtures, silica gel column chromatography with hexane/ethyl acetate (4:1) effectively isolates the nitrile. Monitor fractions via TLC (Rf ~0.5 in same solvent system) .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding this compound's electronic properties for applications in solar cells?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict HOMO-LUMO gaps (~3.2 eV), guiding its use as a electron-deficient moiety in dye-sensitized solar cells (DSSCs). Solvent effects (e.g., acetonitrile) are modeled using Polarizable Continuum Models (PCM) to simulate charge-transfer dynamics .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine electronic transitions .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Meta-Analysis : Conduct systematic reviews of NMR/IR data across studies to identify solvent- or instrument-induced shifts. For example, deuterated solvents (CDCl₃ vs. DMSO-d₆) alter aromatic proton shifts by ~0.3 ppm .
- Cross-Validation : Use 2D NMR (COSY, HSQC) to assign overlapping signals in derivatives. For disputed structures, single-crystal X-ray diffraction provides definitive confirmation .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reactions with amines (e.g., benzylamine) via in situ FTIR to track nitrile conversion. Pseudo-first-order kinetics reveal rate dependence on steric hindrance from the methyl group .
- Theoretical Modeling : Transition state analysis (e.g., at MP2/cc-pVTZ level) identifies activation barriers for cyano-group participation in SNAr reactions .
- Application : Optimize catalyst systems (e.g., K₂CO₃ in DMF) for regioselective functionalization .
Q. Methodological Considerations for Reproducibility
- Experimental Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing reaction conditions, characterization data, and raw datasets in supplementary materials. Include NMR/IR spectra as .cif or .jcamp files .
- Error Analysis : Quantify uncertainties in yields (±2%) and spectroscopic measurements (±0.1 ppm for NMR) using triplicate experiments. Report statistical methods (e.g., Student’s t-test) for biological assays .
Properties
IUPAC Name |
4-methylbenzene-1,2-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGRFMFORMPGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370062 | |
Record name | 4-Methylphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-50-9 | |
Record name | 4-Methylphthalonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methylphthalonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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